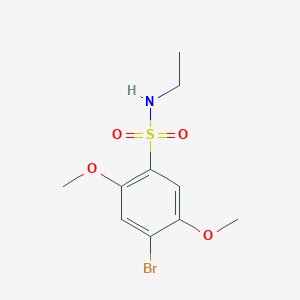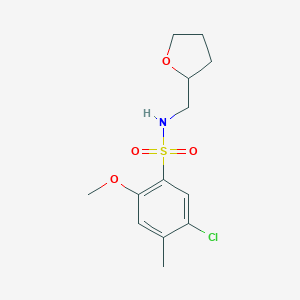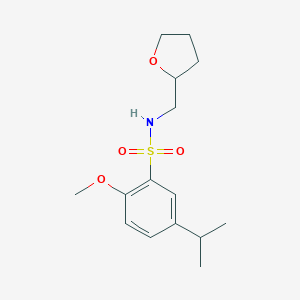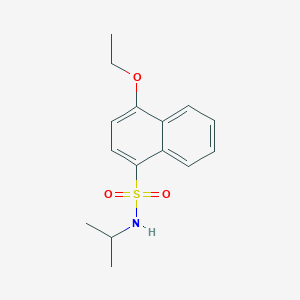
4-ethoxy-N-isopropyl-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Structure : The compound consists of a naphthalene ring with an ethoxy group (C~2~H~5~O) and an isopropyl group (C~3~H~7~) attached to the nitrogen atom, along with a sulfonamide functional group (SO~2~NH~2~) .
Molecular Structure Analysis
The molecular structure of 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide is crucial for understanding its properties and interactions. Refer to the ChemSpider link for a visual representation .
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
Naphthalenesulfonamide derivatives, including compounds structurally related to 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide, have been explored for their ability to inhibit protein kinases. Hidaka et al. (1984) discovered that isoquinolinesulfonamides, closely related to naphthalenesulfonamides, potently inhibit cyclic nucleotide-dependent protein kinases, such as cAMP-dependent and cGMP-dependent protein kinases, highlighting their potential as tools for studying signal transduction pathways (Hidaka et al., 1984).
Endothelin Receptor Antagonism
Bradbury et al. (1997) synthesized a series of naphthalenesulfonamide derivatives that act as endothelin-A (ETA) receptor antagonists. They discovered that small modifications in the heterocyclic ring structure, including the naphthalenesulfonamide moiety, could significantly enhance receptor affinity, indicating their utility in cardiovascular research (Bradbury et al., 1997).
Activation of Protein Kinase C
Another study by Ito et al. (1986) reported that certain naphthalenesulfonamide derivatives could activate protein kinase C (PKC), a key enzyme involved in the regulation of cellular functions. Their findings suggest that these compounds can be used as probes to understand the physiological roles of PKC (Ito et al., 1986).
Synthesis and Biological Activity
Daub and Whaley (1976) focused on the synthesis of 4-ethylsulfonyl-1-naphthalenesulfonamide, a compound with potential implications in cancer research. Their work provides a methodology for producing naphthalenesulfonamide derivatives, which could be crucial for developing new therapeutic agents (Daub & Whaley, 1976).
Antiprotozoal and Cytotoxic Activity
Ganapaty et al. (2006) isolated naphthalene derivatives from the roots of Diospyros assimilis and evaluated their antiprotozoal and cytotoxic activities. This study highlights the potential of naphthalenesulfonamide compounds in treating protozoan infections and their cytotoxic effects, which could be leveraged in developing new antiprotozoal drugs (Ganapaty et al., 2006).
Eigenschaften
IUPAC Name |
4-ethoxy-N-propan-2-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-4-19-14-9-10-15(20(17,18)16-11(2)3)13-8-6-5-7-12(13)14/h5-11,16H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWZGMLKDRMOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
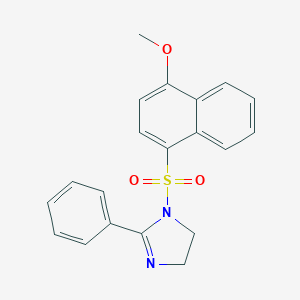
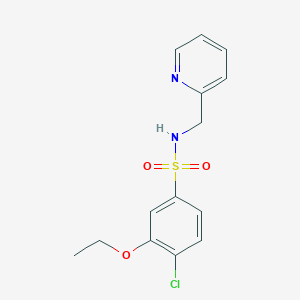
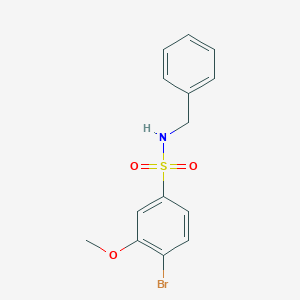
![3-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497518.png)
![Cyclohexyl[(4-ethoxynaphthyl)sulfonyl]amine](/img/structure/B497519.png)



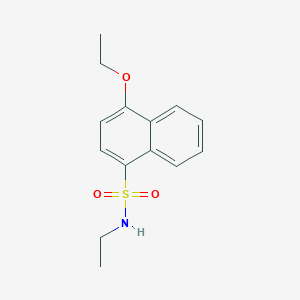
![1-[(4-fluorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497527.png)
